molecular formula C9H9NO2 B13811220 2-Hydroxy-4-methoxy-6-methylbenzonitrile

2-Hydroxy-4-methoxy-6-methylbenzonitrile

Cat. No.: B13811220
M. Wt: 163.17 g/mol
InChI Key: DUSVZXZLSADJAA-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxy-6-methylbenzonitrile is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzonitrile, characterized by the presence of hydroxyl, methoxy, and methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methoxy-6-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. This reaction typically requires acidic conditions and elevated temperatures to proceed efficiently .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of green chemistry principles to minimize environmental impact. For example, the use of ionic liquids as solvents and catalysts can enhance the reaction efficiency and simplify the separation process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methoxy-6-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require the presence of a strong acid or base as a catalyst.

Major Products Formed

    Oxidation: The major product is 2-hydroxy-4-methoxy-6-methylbenzaldehyde.

    Reduction: The major product is 2-hydroxy-4-methoxy-6-methylbenzylamine.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

2-Hydroxy-4-methoxy-6-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methoxy-6-methylbenzonitrile involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The hydroxyl and methoxy groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-methoxybenzonitrile
  • 2-Hydroxy-4-methoxybenzophenone
  • 2-Hydroxy-4-methoxy-4’-methylbenzophenone

Uniqueness

2-Hydroxy-4-methoxy-6-methylbenzonitrile is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different physical and chemical properties .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-hydroxy-4-methoxy-6-methylbenzonitrile

InChI

InChI=1S/C9H9NO2/c1-6-3-7(12-2)4-9(11)8(6)5-10/h3-4,11H,1-2H3

InChI Key

DUSVZXZLSADJAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C#N)O)OC

Origin of Product

United States

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